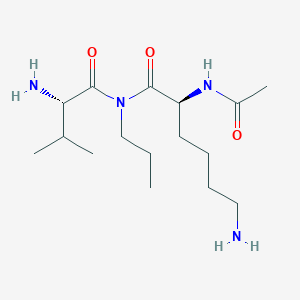
2,2'-Biphenyldicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of diphenic acid. It is a conjugate base of a diphenate(1-).
Scientific Research Applications
Green Chemical Synthesis
2,2'-Biphenyldicarboxylate (α-DDB) has been explored in green chemical synthesis. An experiment for undergraduates involved synthesizing α-DDB using gallic acid, replacing toxic reagents with safer alternatives. This approach highlighted the feasibility of environmentally friendly synthesis methods in educational settings (Bian et al., 2016).
Monomer in Polymer Synthesis
2,5-Biphenyldicarboxylic acid, a variant of 2,2'-biphenyldicarboxylate, is important as a monomer in high-strength fiber and theoretical research in sub-LCD polymer applications. The synthesis from p-xylene and further conversion to 2,5-dimethyl-biphenyl before oxidation shows its potential in polymer chemistry (Jiang Feng, 2005).
Synthesis of Nano-porous Materials
Substituted 4,4'-biphenyldicarboxylate compounds, including a novel ligand synthesized from 4-amidosalicylic acid, have applications in creating nano-porous materials. These compounds, due to their rigid bridge-linking ligand properties, are significant in material science (Zhu Dun-ru, 2007).
Coordination Polymers and Magnetic Properties
2,2'-Biphenyldicarboxylate has been used in the hydrothermal synthesis of one-dimensional coordination polymers. These polymers, involving metals like Cobalt and Nickel, exhibit interesting magnetic properties, which could be significant in material science and magnetic research (Kumagai et al., 2002).
Tyrosinase Inhibitors
Biphenyl-based compounds, including biphenyldicarboxylate derivatives, have been studied for their potential as tyrosinase inhibitors. This research is relevant in pharmaceutical applications, particularly in treatments involving enzymatic activities (Kwong et al., 2017).
Supercapacitor and Sarcosine Detection
A novel Ni metal-organic framework based on 2,2'-Biphenyldicarboxylate has been used as an electrode material for supercapacitors and for the detection of sarcosine. This demonstrates its potential in electrochemical applications (Lin et al., 2021).
Thermochemical Studies
The thermochemistry of biphenyldicarboxylic acids, including 2,2'- and 4,4'-biphenyldicarboxylic acid, has been investigated. This research provides insights into their enthalpic properties, relevant in physical chemistry and material science (Matos et al., 2004).
Charge Localization in Heavy Alkali Metal Ion Complexes
Studies on the crystal structure of 4,4'-biphenyldicarboxylate complexes with alkali metals like Rubidium and Cesium have provided insights into charge localization phenomena. This is significant in the study of coordination chemistry and crystallography (Harrowfield & Thuéry, 2016).
properties
Molecular Formula |
C14H8O4-2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(2-carboxylatophenyl)benzoate |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
synonyms |
1,1'-biphenyl-2,2'-dicarboxylate 2,2'-diphenic acid diphenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



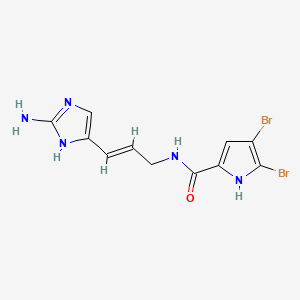
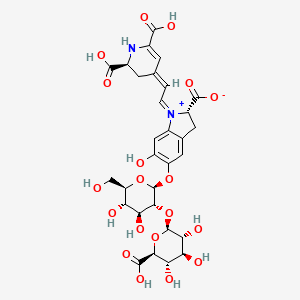
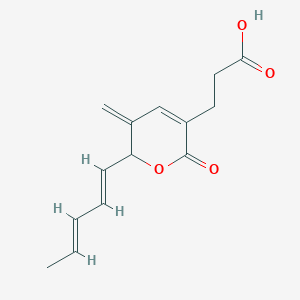

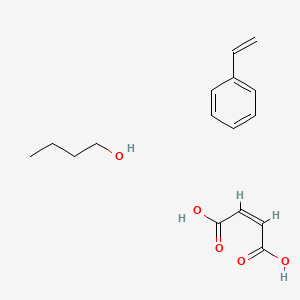
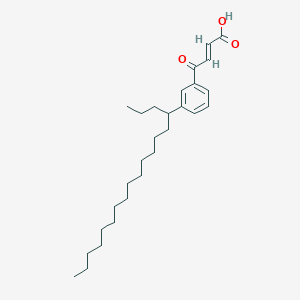
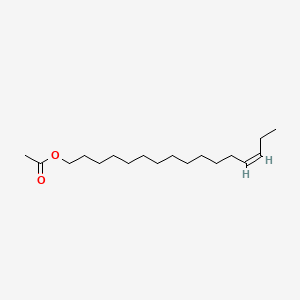
![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
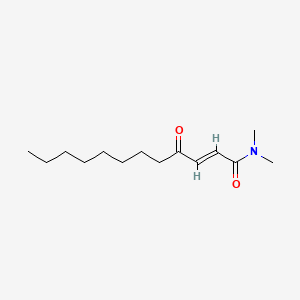
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)



